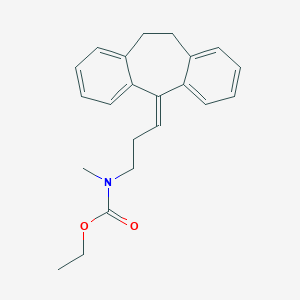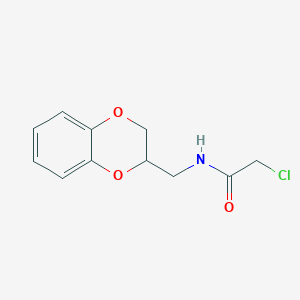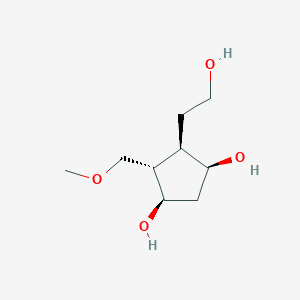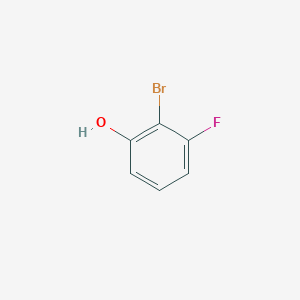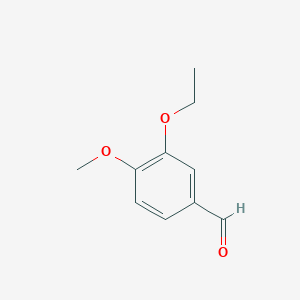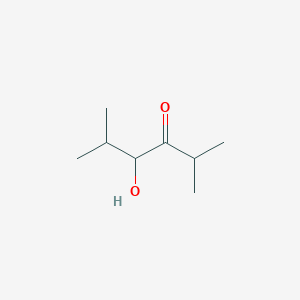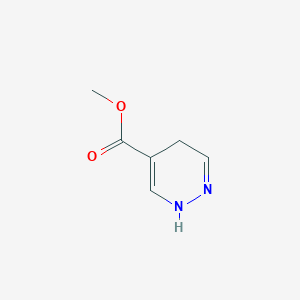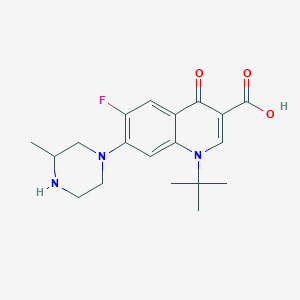
1-(tert-Butyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-tert-Butyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid is a synthetic organic compound belonging to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, making it a valuable agent in the treatment of various bacterial infections.
準備方法
The synthesis of 1-tert-Butyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid involves several steps:
Starting Materials: The synthesis begins with the preparation of key intermediates, including 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and 3-methyl-piperazine.
Reaction Conditions: The intermediates are subjected to a series of reactions, including nucleophilic substitution and cyclization, under controlled conditions to form the final product.
Industrial Production: Industrial production methods typically involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
1-tert-Butyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different pharmacological properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, altering its chemical and biological properties.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-tert-Butyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a model compound in studies of quinolone chemistry and reactivity.
Biology: The compound is studied for its antibacterial activity and mechanism of action against various bacterial strains.
Medicine: It is investigated for its potential use in the treatment of bacterial infections, particularly those caused by antibiotic-resistant bacteria.
Industry: The compound is used in the development of new antibacterial agents and formulations.
作用機序
The antibacterial activity of 1-tert-Butyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound disrupts bacterial DNA processes, leading to cell death.
類似化合物との比較
1-tert-Butyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid is compared with other quinolone antibiotics, such as ciprofloxacin and levofloxacin. While all these compounds share a similar core structure and mechanism of action, 1-tert-Butyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid is unique due to its specific substituents, which can influence its pharmacokinetic and pharmacodynamic properties.
Similar Compounds
- Ciprofloxacin
- Levofloxacin
- Norfloxacin
- Ofloxacin
These compounds are also quinolone antibiotics with broad-spectrum antibacterial activity, but they differ in their chemical structures and specific clinical applications.
特性
CAS番号 |
116163-02-1 |
|---|---|
分子式 |
C19H24FN3O3 |
分子量 |
361.4 g/mol |
IUPAC名 |
1-tert-butyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H24FN3O3/c1-11-9-22(6-5-21-11)16-8-15-12(7-14(16)20)17(24)13(18(25)26)10-23(15)19(2,3)4/h7-8,10-11,21H,5-6,9H2,1-4H3,(H,25,26) |
InChIキー |
ZMTUMOZDZAJLFA-UHFFFAOYSA-N |
SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C(C)(C)C)F |
正規SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C(C)(C)C)F |
同義語 |
1-tert-Butyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-qu inoline-3-carboxylic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


